molecular formula C12H20BNO3 B8187717 2-Isopropyl-oxazole-5-boronic acid pinacol ester

2-Isopropyl-oxazole-5-boronic acid pinacol ester

Cat. No.: B8187717
M. Wt: 237.11 g/mol
InChI Key: MGYUOWASNFATFI-UHFFFAOYSA-N
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Description

2-Isopropyl-oxazole-5-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C12H20BNO3. It is a white solid compound primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-Isopropyl-oxazole with a boronic acid derivative in the presence of a base. The reaction is carried out under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-oxazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isopropyl-oxazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

2-Isopropyl-oxazole-5-boronic acid pinacol ester is compared with other boronic esters such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a preferred reagent in certain synthetic applications.

Properties

IUPAC Name

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3/c1-8(2)10-14-7-9(15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUOWASNFATFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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